molecular formula C22H21N3O8 B15212126 ((1S,7R,7AR)-7-((4-nitrobenzoyl)oxy)hexahydro-1H-pyrrolizin-1-yl)methyl 4-nitrobenzoate

((1S,7R,7AR)-7-((4-nitrobenzoyl)oxy)hexahydro-1H-pyrrolizin-1-yl)methyl 4-nitrobenzoate

Cat. No.: B15212126
M. Wt: 455.4 g/mol
InChI Key: YIFUBWFNLLICJY-NSISKUIASA-N
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Description

The compound ((1S,7R,7AR)-7-((4-nitrobenzoyl)oxy)hexahydro-1H-pyrrolizin-1-yl)methyl 4-nitrobenzoate is a complex organic molecule characterized by its pyrrolizine core structure and nitrobenzoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1S,7R,7AR)-7-((4-nitrobenzoyl)oxy)hexahydro-1H-pyrrolizin-1-yl)methyl 4-nitrobenzoate typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

((1S,7R,7AR)-7-((4-nitrobenzoyl)oxy)hexahydro-1H-pyrrolizin-1-yl)methyl 4-nitrobenzoate: can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester linkages can be hydrolyzed or substituted under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.

Major Products

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of carboxylic acids and alcohols.

Scientific Research Applications

((1S,7R,7AR)-7-((4-nitrobenzoyl)oxy)hexahydro-1H-pyrrolizin-1-yl)methyl 4-nitrobenzoate: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism by which ((1S,7R,7AR)-7-((4-nitrobenzoyl)oxy)hexahydro-1H-pyrrolizin-1-yl)methyl 4-nitrobenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrobenzoyl groups can participate in redox reactions, influencing cellular oxidative stress pathways and modulating enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((1S,7R,7AR)-7-((4-nitrobenzoyl)oxy)hexahydro-1H-pyrrolizin-1-yl)methyl 4-nitrobenzoate: is unique due to its specific combination of a pyrrolizine core and nitrobenzoyl groups, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C22H21N3O8

Molecular Weight

455.4 g/mol

IUPAC Name

[(1S,7R,8R)-7-(4-nitrobenzoyl)oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 4-nitrobenzoate

InChI

InChI=1S/C22H21N3O8/c26-21(14-1-5-17(6-2-14)24(28)29)32-13-16-9-11-23-12-10-19(20(16)23)33-22(27)15-3-7-18(8-4-15)25(30)31/h1-8,16,19-20H,9-13H2/t16-,19-,20-/m1/s1

InChI Key

YIFUBWFNLLICJY-NSISKUIASA-N

Isomeric SMILES

C1CN2CC[C@H]([C@H]2[C@H]1COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1CN2CCC(C2C1COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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